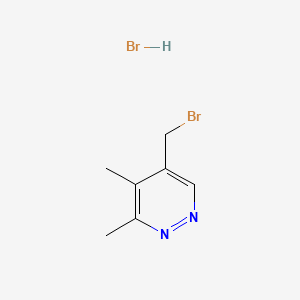
5-(Bromomethyl)-3,4-dimethylpyridazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3,4-dimethylpyridazine hydrobromide is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,4-dimethylpyridazine hydrobromide typically involves the bromination of 3,4-dimethylpyridazine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and cost-effective reagents. For instance, the use of hydrobromic acid in a suitable solvent under controlled temperature and pressure conditions can yield the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3,4-dimethylpyridazine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form bromomethyl ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of bromomethyl ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-3,4-dimethylpyridazine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridazine derivatives.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-3,4-dimethylpyridazine hydrobromide exerts its effects is primarily through its ability to act as an electrophile. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 5-Bromo derivatives of indole phytoalexins
Uniqueness
5-(Bromomethyl)-3,4-dimethylpyridazine hydrobromide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H10Br2N2 |
|---|---|
Molecular Weight |
281.98 g/mol |
IUPAC Name |
5-(bromomethyl)-3,4-dimethylpyridazine;hydrobromide |
InChI |
InChI=1S/C7H9BrN2.BrH/c1-5-6(2)10-9-4-7(5)3-8;/h4H,3H2,1-2H3;1H |
InChI Key |
LLISBNHJBPZBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1CBr)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















